molecular formula C24H28N4O5S2 B12207757 4-[(3-{2-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine

4-[(3-{2-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No.: B12207757
M. Wt: 516.6 g/mol
InChI Key: FZPABYGFSJFUKV-ROTLSHHCSA-N
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Description

4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including a thiazole ring, a sulfonyl group, and a morpholine ring, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonyl group and the morpholine ring. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under acidic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the phenyl ring using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Morpholine Ring: The final step includes the reaction of the intermediate compound with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylpiperidine
  • **4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylpyrrolidine

Uniqueness

The uniqueness of 4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H28N4O5S2

Molecular Weight

516.6 g/mol

IUPAC Name

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C24H28N4O5S2/c1-16-13-28(14-17(2)33-16)35(29,30)21-7-5-6-18(10-21)22-15-34-24(26-22)27-25-12-19-8-9-20(31-3)11-23(19)32-4/h5-12,15-17H,13-14H2,1-4H3,(H,26,27)/b25-12-

InChI Key

FZPABYGFSJFUKV-ROTLSHHCSA-N

Isomeric SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N/N=C\C4=C(C=C(C=C4)OC)OC

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)NN=CC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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